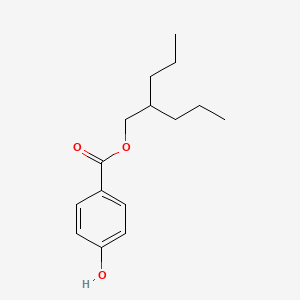
2-Propylpentyl 4-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propylpentyl 4-hydroxybenzoate is an ester derivative of 4-hydroxybenzoic acid. This compound is part of the paraben family, which is widely used in various industries, particularly in cosmetics and pharmaceuticals, due to its preservative properties. The structure of this compound consists of a 4-hydroxybenzoic acid moiety esterified with a 2-propylpentyl alcohol group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propylpentyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 2-propylpentanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
4-Hydroxybenzoic acid+2-PropylpentanolH2SO42-Propylpentyl 4-hydroxybenzoate+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is typically conducted at elevated temperatures to accelerate the esterification process. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Propylpentyl 4-hydroxybenzoate can undergo various chemical reactions, including:
Esterification: As described in the preparation methods.
Hydrolysis: The ester bond can be hydrolyzed back to 4-hydroxybenzoic acid and 2-propylpentanol in the presence of a strong acid or base.
Oxidation: The hydroxyl group on the benzene ring can be oxidized to form quinones under specific conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: 4-Hydroxybenzoic acid and 2-propylpentanol.
Oxidation: Quinones and other oxidized derivatives of 4-hydroxybenzoic acid.
Aplicaciones Científicas De Investigación
2-Propylpentyl 4-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its antimicrobial properties and potential use as a preservative in biological samples.
Medicine: Explored for its potential use in drug formulations due to its preservative properties.
Industry: Widely used in cosmetics and personal care products as a preservative to extend shelf life and prevent microbial growth.
Mecanismo De Acción
The primary mechanism of action of 2-Propylpentyl 4-hydroxybenzoate is its ability to inhibit microbial growth. This is achieved by disrupting the cell membrane of bacteria and fungi, leading to leakage of intracellular contents and eventual cell death. The compound may also interfere with DNA and RNA synthesis, further inhibiting microbial proliferation.
Comparación Con Compuestos Similares
2-Propylpentyl 4-hydroxybenzoate is similar to other parabens, such as methylparaben, ethylparaben, propylparaben, and butylparaben. These compounds share a common 4-hydroxybenzoic acid backbone but differ in the length and structure of the esterifying alcohol group. The uniqueness of this compound lies in its specific ester group, which may confer different solubility and antimicrobial properties compared to other parabens.
List of Similar Compounds
- Methyl 4-hydroxybenzoate (Methylparaben)
- Ethyl 4-hydroxybenzoate (Ethylparaben)
- Propyl 4-hydroxybenzoate (Propylparaben)
- Butyl 4-hydroxybenzoate (Butylparaben)
Propiedades
Número CAS |
817210-89-2 |
|---|---|
Fórmula molecular |
C15H22O3 |
Peso molecular |
250.33 g/mol |
Nombre IUPAC |
2-propylpentyl 4-hydroxybenzoate |
InChI |
InChI=1S/C15H22O3/c1-3-5-12(6-4-2)11-18-15(17)13-7-9-14(16)10-8-13/h7-10,12,16H,3-6,11H2,1-2H3 |
Clave InChI |
CNQMDFDSXNSSMM-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCC)COC(=O)C1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



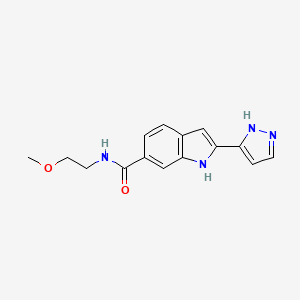
![(2R)-4-Phenyl-2-{[(1S)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol](/img/structure/B14220894.png)
![N~1~-[(2-Fluorophenyl)methyl]-N~2~-(4-methylpentan-2-yl)ethane-1,2-diamine](/img/structure/B14220895.png)

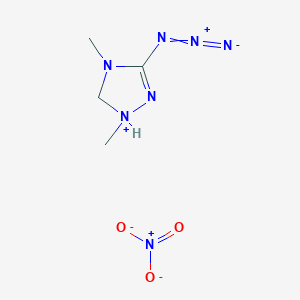
![diphenyl-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methyl]phosphane](/img/structure/B14220916.png)
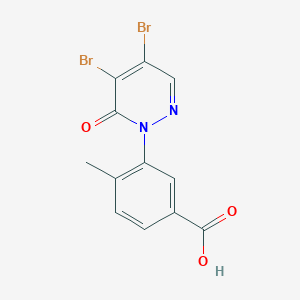
![Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane](/img/structure/B14220931.png)
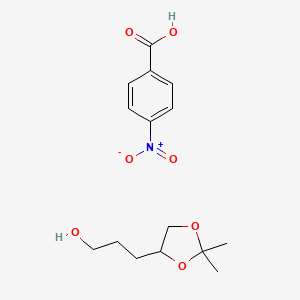
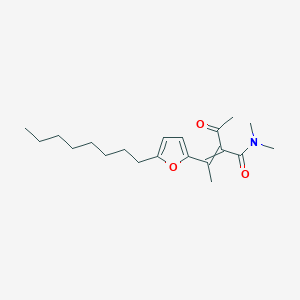
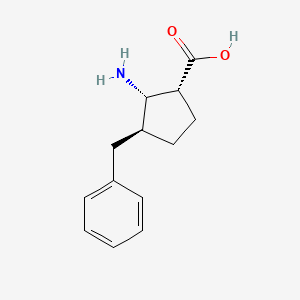
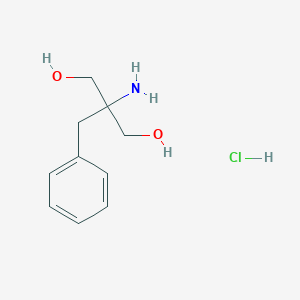
![Carbamic acid, [2-[(4-chlorophenyl)thio]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B14220963.png)
